An In-Depth Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene (CAS: 19294-04-3)
An In-Depth Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene (CAS: 19294-04-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis(bromomethyl)-5-methylbenzene, a versatile reagent in organic synthesis with significant applications in pharmaceutical research and development. This document details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and utilization in the preparation of bioactive molecules. Notably, its role as a key intermediate in the synthesis of the aromatase inhibitor Anastrozole and as a building block for Sphingosine Kinase 2 (SPHK2) inhibitors is highlighted. This guide is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
Chemical and Physical Properties
1,3-Bis(bromomethyl)-5-methylbenzene, also known as 3,5-Bis(bromomethyl)toluene, is a halogenated aromatic hydrocarbon.[1] Its structure features a toluene core with two bromomethyl substituents at the meta positions. This arrangement makes it a highly reactive dielectrophile, amenable to various nucleophilic substitution reactions.
Table 1: Physicochemical Properties of 1,3-Bis(bromomethyl)-5-methylbenzene
| Property | Value | Reference(s) |
| CAS Number | 19294-04-3 | [2][3] |
| Molecular Formula | C₉H₁₀Br₂ | [2][3] |
| Molecular Weight | 277.98 g/mol | [2][3] |
| Melting Point | 145-148 °C | [4] |
| Boiling Point | 293.3 °C at 760 mmHg | [4] |
| Density | 1.7 g/cm³ | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Slightly soluble in water | [1][5] |
| LogP | 4.08 | [4] |
Spectroscopic Data
The structural elucidation of 1,3-Bis(bromomethyl)-5-methylbenzene is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3 | s | Aromatic CH |
| ~4.4 | s | -CH₂Br | |
| ~2.3 | s | -CH₃ | |
| ¹³C NMR | ~139 | s | Aromatic C-CH₃ |
| ~138 | s | Aromatic C-CH₂Br | |
| ~130 | s | Aromatic CH | |
| ~32 | s | -CH₂Br | |
| ~21 | s | -CH₃ |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1210 | Strong | C-Br stretch |
| ~730 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 278 | Moderate | [M+2]⁺ (due to ⁸¹Br isotope) |
| 276 | Moderate | [M]⁺ (Molecular ion) |
| 197 | High | [M - Br]⁺ |
| 118 | High | [M - 2Br]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene
The synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene is typically achieved through the radical bromination of mesitylene (1,3,5-trimethylbenzene).[6][7]
Experimental Procedure:
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To a solution of mesitylene in a suitable non-polar solvent (e.g., carbon tetrachloride or a safer alternative), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.[6]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[6]
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Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent to yield 1,3-Bis(bromomethyl)-5-methylbenzene.[6]
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Caption: Synthesis workflow of 1,3-Bis(bromomethyl)-5-methylbenzene.
Application in the Synthesis of Anastrozole
1,3-Bis(bromomethyl)-5-methylbenzene is a key starting material for the synthesis of Anastrozole, a non-steroidal aromatase inhibitor.[6][8] The synthesis involves a multi-step process.[9]
Experimental Workflow:
-
Cyanation: 1,3-Bis(bromomethyl)-5-methylbenzene is reacted with a cyanide source, such as potassium cyanide, in the presence of a phase-transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[8][9]
-
Methylation: The resulting diacetonitrile undergoes methylation on the benzylic carbons using methyl iodide and a strong base like sodium hydride to form 2,2'-(5-methyl-1,3-phenylene)di(2-methylpropionitrile).[8]
-
Bromination: The methyl group on the toluene ring is selectively brominated, typically with N-bromosuccinimide (NBS) and a radical initiator, to produce 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[9]
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Alkylation with Triazole: The final step involves the reaction of the benzyl bromide intermediate with 1,2,4-triazole or its sodium salt to yield Anastrozole.[9]
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Caption: Synthetic pathway of Anastrozole from 3,5-bis(bromomethyl)toluene.
Role in Drug Development: Sphingosine Kinase 2 (SPHK2) Inhibitors
1,3-Bis(bromomethyl)-5-methylbenzene serves as a scaffold in the synthesis of inhibitors targeting Sphingosine Kinase 2 (SPHK2).[10] SPHK2 is an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the SPHK/S1P signaling pathway is implicated in several diseases, including cancer and inflammatory disorders.
Inhibition of SPHK2 is a promising therapeutic strategy. 1,3-Bis(bromomethyl)-5-methylbenzene can be utilized to synthesize bis-substituted compounds that can interact with the active site of SPHK2. The two bromomethyl groups allow for the introduction of various functionalities through nucleophilic substitution, enabling the generation of a library of potential inhibitors for structure-activity relationship (SAR) studies.
Sphingosine Kinase 2 Signaling Pathway
The SPHK2 signaling pathway plays a crucial role in cellular regulation.
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Caption: Simplified SPHK2 signaling pathway and point of inhibition.
Conclusion
1,3-Bis(bromomethyl)-5-methylbenzene is a valuable and versatile building block for organic synthesis, with demonstrated importance in the pharmaceutical industry. Its utility in the synthesis of Anastrozole and as a scaffold for the development of novel SPHK2 inhibitors underscores its significance for researchers and drug development professionals. The detailed information on its properties, synthesis, and applications provided in this guide serves as a practical resource for leveraging this compound in the discovery and development of new therapeutic agents.
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